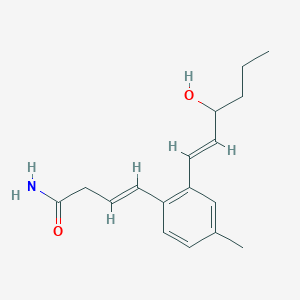
1,3-Cyclohexanediol, 2-methylene-5-((2E)-2-((1R,3aS,7aR)-octahydro-1-((1S)-5-hydroxy-1,5-dimethylhexyl)-7a-methyl-4H-inden-4-ylidene)ethylidene)-, (1R,3R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of “PMID27454349-Compound-91” involves a B-H insertion reaction starting from commercially available N-Boc-propargylamine . The compound is further processed through a one-pot Suzuki reaction using palladium(II) chloride bis(triphenylphosphine) as a catalyst . This method allows for the efficient production of the compound without the need for purification between steps, making it suitable for industrial-scale synthesis.
Chemical Reactions Analysis
“PMID27454349-Compound-91” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: It can be reduced using common reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Cycloaddition: The compound can participate in [2+2] cycloaddition reactions to form cyclobutane-containing products.
Common reagents used in these reactions include palladium catalysts, lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
“PMID27454349-Compound-91” has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interaction with the Vitamin D3 receptor and its effects on calcium homeostasis.
Industry: Used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The compound exerts its effects by binding to the Vitamin D3 receptor (VDR), forming heterodimers with the retinoid X receptor (RXR) . These heterodimers then bind to specific response elements on DNA, activating the transcription of Vitamin D3-responsive target genes . This mechanism plays a central role in calcium homeostasis and other physiological processes.
Comparison with Similar Compounds
“PMID27454349-Compound-91” is unique in its specific interaction with the Vitamin D3 receptor. Similar compounds include other VDR agonists such as calcitriol and calcipotriol . Compared to these compounds, “PMID27454349-Compound-91” may offer distinct advantages in terms of potency, selectivity, and therapeutic applications .
Properties
CAS No. |
213250-70-5 |
|---|---|
Molecular Formula |
C27H44O3 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(1R,3R)-5-[(2E)-2-[(3aS,7aR)-1-[(2S)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)22-12-13-23-21(9-7-15-27(22,23)5)11-10-20-16-24(28)19(2)25(29)17-20/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b21-11+/t18-,22?,23-,24+,25+,27+/m0/s1 |
InChI Key |
UHMPCVGLSKFXHR-NFZXMVPNSA-N |
SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(C(=C)C(C3)O)O)C |
Isomeric SMILES |
C[C@@H](CCCC(C)(C)O)C1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C(=C)[C@@H](C3)O)O)C |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(C(=C)C(C3)O)O)C |
Synonyms |
2-methylene-19-nor-(20S)-1alpha,25-dihydroxyvitamin D3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[9-(4-{bis[2-(acetoxymethoxy)-2-oxoethyl]amino}-3-[2-(2-{bis[2-(acetoxymethoxy)-2-oxoethyl]amino}-5-methylphenoxy)ethoxy]phenyl)-6-(dimethylamino)-3H-xanthen-3-ylidene]-N-methylmethanaminium](/img/structure/B1244836.png)

![(S)-[(2R,4S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1244838.png)
![8-[(1S,2R,3R,4S,6S,7S,8S,9S,12R)-pentacyclo[6.4.0.0(2,7).0(3,6).0(9,12)]dodecan-4-yl]octanoic acid](/img/structure/B1244840.png)
![(3aR,5aS,9aS)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one](/img/structure/B1244843.png)






